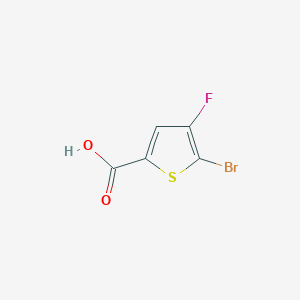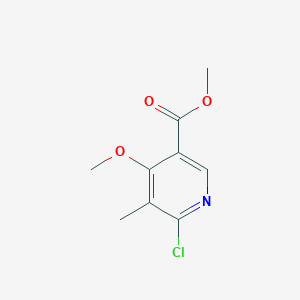![molecular formula C10H8BrNO2S B8052913 Ethyl 7-bromothieno[2,3-c]pyridine-2-carboxylate](/img/structure/B8052913.png)
Ethyl 7-bromothieno[2,3-c]pyridine-2-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 7-bromothieno[2,3-c]pyridine-2-carboxylate: is a chemical compound characterized by its bromine-substituted thieno[2,3-c]pyridine core structure
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with thieno[2,3-c]pyridine derivatives as starting materials.
Esterification: The carboxylate group is introduced through esterification, where ethyl alcohol (ethanol) reacts with the corresponding carboxylic acid derivative under acidic conditions.
Industrial Production Methods:
Batch Production: In industrial settings, the compound is often produced in batch reactors, where precise control over reaction conditions (temperature, pressure, and reaction time) is maintained to ensure high yield and purity.
Purification: The final product is purified using techniques such as recrystallization, distillation, or chromatography to remove impurities and by-products.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, where the bromine atom is replaced by oxygen-containing functional groups.
Reduction: Reduction reactions can be performed to convert the bromine atom into a hydrogen atom, resulting in the formation of Ethyl 7-hydroxythieno[2,3-c]pyridine-2-carboxylate.
Substitution: Substitution reactions involve the replacement of the bromine atom with other functional groups, such as alkyl or aryl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Various nucleophiles and electrophiles are employed, depending on the desired substitution product.
Major Products Formed:
Oxidation Products: Oxidation can yield carboxylic acids, aldehydes, or ketones.
Reduction Products: Reduction typically results in the formation of hydroxyl groups.
Substitution Products: Substitution reactions can produce a wide range of derivatives, depending on the nucleophile or electrophile used.
科学研究应用
Chemistry: Ethyl 7-bromothieno[2,3-c]pyridine-2-carboxylate is used as a building block in organic synthesis, particularly in the construction of complex heterocyclic compounds. Biology: The compound has been investigated for its potential biological activity, including its role as a kinase inhibitor, which is relevant in the study of signal transduction pathways. Medicine: Research has explored its use in the development of pharmaceuticals, particularly in the treatment of diseases related to kinase dysregulation. Industry: The compound is utilized in the chemical industry for the synthesis of various intermediates and fine chemicals.
Molecular Targets and Pathways Involved:
Kinase Inhibition: this compound acts as a kinase inhibitor by binding to the ATP-binding site of kinases, preventing their activation and subsequent signaling pathways.
Pathways: The compound interferes with pathways involved in cell growth, proliferation, and apoptosis, making it a potential candidate for cancer therapy.
相似化合物的比较
Ethyl 4-bromothieno[2,3-c]pyridine-2-carboxylate: This compound differs in the position of the bromine atom, which affects its reactivity and biological activity.
Ethyl 6-bromothieno[2,3-c]pyridine-2-carboxylate: Another positional isomer with distinct chemical and biological properties.
Uniqueness: Ethyl 7-bromothieno[2,3-c]pyridine-2-carboxylate is unique due to its specific substitution pattern, which influences its binding affinity and selectivity towards biological targets.
属性
IUPAC Name |
ethyl 7-bromothieno[2,3-c]pyridine-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrNO2S/c1-2-14-10(13)7-5-6-3-4-12-9(11)8(6)15-7/h3-5H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHTDWFMISRDYFT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(S1)C(=NC=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
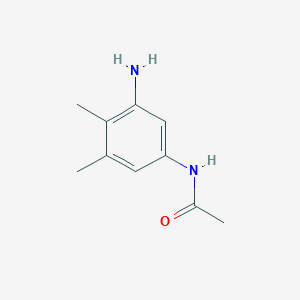
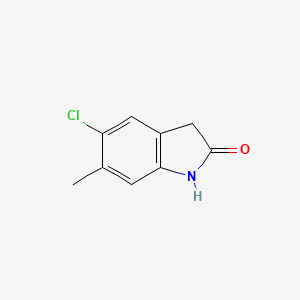
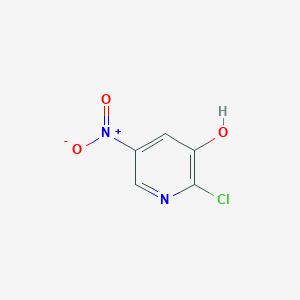
![7-Bromo-1H-pyrrolo[2,3-c]pyridin-2(3H)-one](/img/structure/B8052860.png)
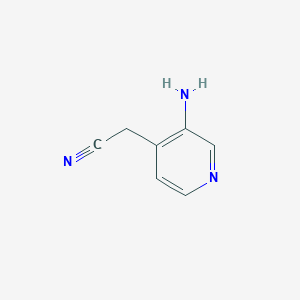

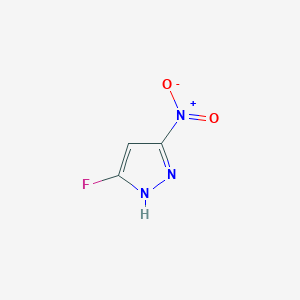
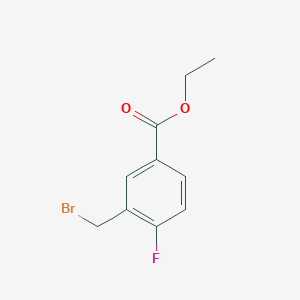
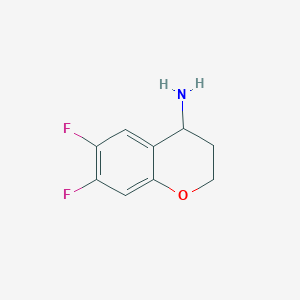
![2-Chloro-5-tosyl-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B8052892.png)
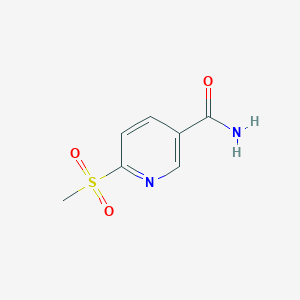
![3-Iodo-5-methoxypyrazolo[1,5-a]pyrimidine](/img/structure/B8052907.png)
